molecular formula C24H25FO4 B14954449 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one

Cat. No.: B14954449
M. Wt: 396.4 g/mol
InChI Key: JYIFCEPJDSBZKG-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H23FO4. It is a member of the chromen-2-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, a hexyl chain, and a chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid, hexyl bromide, and 4-methyl-2H-chromen-2-one.

    Formation of Intermediate: The first step involves the esterification of 4-fluorophenylacetic acid with an alcohol to form an ester intermediate.

    Alkylation: The ester intermediate is then subjected to alkylation with hexyl bromide in the presence of a base, such as potassium carbonate, to introduce the hexyl group.

    Cyclization: The alkylated intermediate undergoes cyclization with 4-methyl-2H-chromen-2-one under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Uniqueness

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one is unique due to the presence of the hexyl chain, which can influence its lipophilicity, biological activity, and interaction with molecular targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25FO4

Molecular Weight

396.4 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methylchromen-2-one

InChI

InChI=1S/C24H25FO4/c1-3-4-5-6-7-21-16(2)20-13-12-19(14-23(20)29-24(21)27)28-15-22(26)17-8-10-18(25)11-9-17/h8-14H,3-7,15H2,1-2H3

InChI Key

JYIFCEPJDSBZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)OC1=O)C

Origin of Product

United States

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